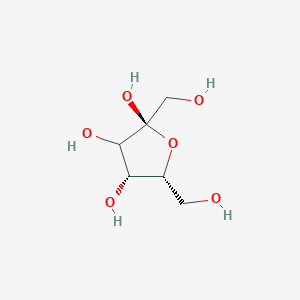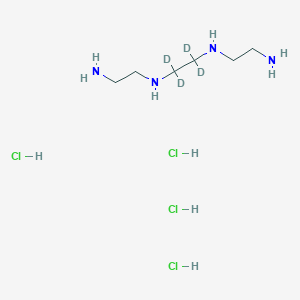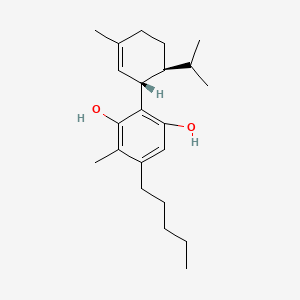
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol is a chemical compound with a unique structure characterized by multiple hydroxyl groups attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol typically involves the use of specific starting materials and reaction conditions to achieve the desired stereochemistry. One common method involves the use of dihydroxyacetone and formaldehyde in the presence of a base catalyst to form the oxolane ring with the correct stereochemistry. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and purification techniques to produce the compound in high quantities and with consistent quality. Industrial production may also involve the use of advanced technologies such as flow chemistry and automated synthesis to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl groups, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: Substitution reactions may involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide to replace hydroxyl groups with halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.
科学的研究の応用
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a component of pharmaceutical formulations.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of (2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol: shares similarities with other polyhydroxylated compounds such as glycerol and erythritol.
Glycerol: A simple polyol compound with three hydroxyl groups, commonly used in pharmaceuticals and cosmetics.
Erythritol: A sugar alcohol with four hydroxyl groups, used as a low-calorie sweetener.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of an oxolane ring, which distinguishes it from other polyhydroxylated compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5?,6+/m1/s1 |
InChIキー |
RFSUNEUAIZKAJO-JTSAIASGSA-N |
異性体SMILES |
C([C@@H]1[C@@H](C([C@@](O1)(CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)








